1-(2-methylcyclopropyl)ethan-1-amine, Mixture of diastereomers
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Description
1-(2-methylcyclopropyl)ethan-1-amine is a chemical compound with the CAS Number: 42302-92-1 . It has a molecular weight of 99.18 and its IUPAC name is 1-(2-methylcyclopropyl)ethanamine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of chiral compounds like 1-(2-methylcyclopropyl)ethan-1-amine often results in a racemic mixture, which is a 50:50 mixture of two enantiomers . The separation of these enantiomers is a process called resolution . This can be achieved by reacting the racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . These diastereomers can then be separated due to their different physical properties .Molecular Structure Analysis
The InChI code for 1-(2-methylcyclopropyl)ethan-1-amine is 1S/C6H13N/c1-4-3-6(4)5(2)7/h4-6H,3,7H2,1-2H3 . The key for this InChI code is PNORXWKSUWCACH-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the reaction of a racemic mixture with an enantiomerically pure chiral reagent results in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . These diastereomers can then be separated due to their different physical properties .Physical and Chemical Properties Analysis
1-(2-methylcyclopropyl)ethan-1-amine is a liquid that is stored at room temperature . The compound has a molecular weight of 99.18 .Safety and Hazards
The safety information for 1-(2-methylcyclopropyl)ethan-1-amine includes several hazard statements: H225, H302, H312, H314, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolidine derivatives have been found to have a high binding affinity for the4COF (GABA) receptor . The gamma-aminobutyric acid (GABA) receptor plays a crucial role in inhibitory neurotransmission in the brain.
Mode of Action
If we consider the action of similar compounds on the gaba receptor, these compounds typically enhance gaba transmission in the brain, which can help control convulsive epileptic seizures .
Biochemical Pathways
Compounds that act on the gaba receptor are known to influence theGABAergic system , which is one of the main inhibitory neurotransmitter systems in the brain .
Result of Action
Compounds that enhance gaba transmission can help control convulsive epileptic seizures , suggesting that 1-(2-methylcyclopropyl)ethan-1-amine might have similar effects if it acts on the same target.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylcyclopropyl)ethan-1-amine, Mixture of diastereomers involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-methylcyclopropanone", "Sodium borohydride", "Ethan-1-amine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methylcyclopropanone with sodium borohydride in methanol to form 2-methylcyclopropanol.", "Step 2: Conversion of 2-methylcyclopropanol to its tosylate derivative using tosyl chloride and pyridine.", "Step 3: Reaction of the tosylate derivative with ethan-1-amine in the presence of sodium hydroxide to form the amine intermediate.", "Step 4: Separation of the diastereomers by column chromatography.", "Step 5: Reduction of the amine intermediate with sodium borohydride in the presence of hydrochloric acid to form 1-(2-methylcyclopropyl)ethan-1-amine, Mixture of diastereomers." ] } | |
CAS No. |
42302-92-1 |
Molecular Formula |
C6H13N |
Molecular Weight |
99.2 |
Purity |
0 |
Origin of Product |
United States |
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